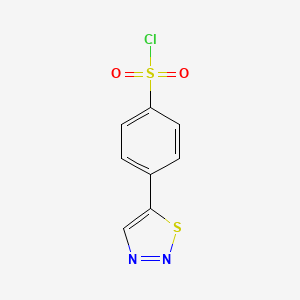

4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride

Beschreibung

4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride is a heteroaromatic sulfonyl chloride derivative featuring a benzene ring substituted with a 1,2,3-thiadiazole moiety at the 4-position and a sulfonyl chloride group at the 1-position. The thiadiazole ring, characterized by its electron-deficient nature, enhances the electrophilic reactivity of the sulfonyl chloride group, making the compound a versatile intermediate in organic synthesis, particularly for sulfonamide formation .

Eigenschaften

IUPAC Name |

4-(thiadiazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S2/c9-15(12,13)7-3-1-6(2-4-7)8-5-10-11-14-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSKDPNQFMMHCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=NS2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367928-80-0 | |

| Record name | 4-(1,2,3-thiadiazol-5-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride with appropriate reagents under controlled conditions. One common method involves the use of thiosemicarbazide and acid chlorides, followed by refluxing and neutralization with aqueous sodium bicarbonate . The crude product is then extracted using chloroform and purified through distillation under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, thiosemicarbazide, and various nucleophiles. Reaction conditions often involve refluxing, neutralization, and extraction with organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives, while oxidation reactions may produce sulfone derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride exhibits significant antimicrobial properties against a range of pathogens. Studies have shown its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride | S. aureus | 20 | Antibacterial |

| 4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride | E. coli | 30 | Antibacterial |

| Fluconazole | Candida albicans | 24 | Antifungal |

The presence of halogen substituents in the phenyl ring enhances the antibacterial activity, making these compounds potential candidates for developing new antibiotics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results in reducing cell viability in various cancer cell lines.

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | % Cell Viability at 200 μM |

|---|---|---|---|

| 4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride | LoVo (colon cancer) | 100 | <50% |

| 4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride | HUVEC (normal cells) | 400 | >80% |

The MTS assay results indicate that the compound significantly reduces viability in tumor cells while sparing normal cells at lower concentrations . This selectivity is crucial for minimizing side effects in cancer therapy.

Antiviral Activity

The antiviral properties of thiadiazole derivatives have also been explored. Compounds containing this moiety have demonstrated activity against viral pathogens.

Table 3: Antiviral Activity of Thiadiazole Derivatives

| Compound | Virus | EC50 (μg/mL) | % Inhibition at 500 μg/mL |

|---|---|---|---|

| 4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride | Tobacco Mosaic Virus | 100 | 76% |

| Tiadinil | Tobacco Mosaic Virus | 100 | 75% |

The antiviral efficacy is attributed to the compound's ability to interfere with viral replication mechanisms, making it a candidate for further research in antiviral drug development .

Conclusion and Future Directions

The applications of 4-(1,2,3-thiadiazol-5-yl)benzene-1-sulfonyl chloride extend across various biomedical fields due to its antimicrobial, anticancer, and antiviral properties. Future research should focus on optimizing its synthesis for enhanced potency and exploring its mechanisms of action to develop effective therapeutic agents.

Continued investigation into structure–activity relationships (SAR) will be essential for identifying modifications that improve efficacy while reducing toxicity. As research progresses, this compound may play a significant role in addressing current challenges in infectious disease treatment and cancer therapy.

Wirkmechanismus

The mechanism of action of 4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. In the case of its anticancer activity, it may block the function of heat shock protein 90 (Hsp90), resulting in the degradation of oncoproteins .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Biologische Aktivität

4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-(1,2,3-thiadiazol-5-yl)benzene-1-sulfonyl chloride is C_8H_5ClN_2O_2S_2. It features a sulfonyl chloride functional group attached to a benzene ring and a thiadiazole moiety. The structure can be represented as follows:

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial and fungal strains.

- Antibacterial Activity : Studies have shown that 4-(1,2,3-thiadiazol-5-yl)benzene-1-sulfonyl chloride demonstrates effective antibacterial action against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) suggests that modifications at the thiadiazole ring can enhance antibacterial efficacy .

- Antifungal Activity : This compound also displays antifungal properties against pathogens like Candida albicans and Aspergillus niger. The presence of halogen substituents on the phenyl ring has been correlated with increased antifungal activity .

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The compound has shown promise in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colorectal cancer).

- Mechanism of Action : The anticancer effects are attributed to the ability of the compound to induce cellular apoptosis through the activation of pro-apoptotic pathways. In vitro studies demonstrated that treatment with 4-(1,2,3-thiadiazol-5-yl)benzene-1-sulfonyl chloride resulted in significant apoptosis rates after 48 hours of exposure .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including 4-(1,2,3-thiadiazol-5-yl)benzene-1-sulfonyl chloride. The results indicated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Bacillus subtilis | 16 μg/mL |

| Candida albicans | 24 μg/mL |

This study underscores the compound's potential as a therapeutic agent against microbial infections .

Study 2: Anticancer Properties

In another study focusing on anticancer properties, the compound was tested on MCF-7 and LoVo cell lines:

| Cell Line | Apoptosis Rate (%) after 48h |

|---|---|

| MCF-7 | 70% |

| LoVo | 40% |

These findings suggest that while effective against breast cancer cells, the compound's efficacy may vary with different cancer types due to intrinsic cellular resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride?

- Methodological Answer : The compound can be synthesized via cyclization of intermediates using reagents like Lawesson’s reagent, followed by oxidative chlorination. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride was prepared by cyclizing ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate with Lawesson’s reagent, followed by oxidative chlorination of the sulfide intermediate . Similar approaches may apply to the thiadiazole variant, with adjustments to precursor substituents. Key steps include reflux conditions, solvent selection (e.g., ethanol or THF), and purification via column chromatography or recrystallization.

Q. What spectroscopic techniques are critical for characterizing this sulfonyl chloride?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and liquid chromatography-mass spectrometry (LCMS) are standard. For example:

- ¹HNMR : Peaks at δ 5.10 (s, 1H), 7.20–7.85 (aromatic protons) confirm aromatic and sulfonyl group environments .

- LCMS : A molecular ion peak at m/z 381 [MH]+ validates molecular weight .

Thin-layer chromatography (TLC) is used to monitor reaction progress, as seen in thiadiazole derivative syntheses .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a cool, dry environment under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Similar sulfonyl chlorides degrade upon exposure to moisture, requiring airtight containers and desiccants. Stability studies on analogs like 4-(trifluoromethyl)benzene-1-sulfonyl chloride recommend storage below 25°C .

Advanced Research Questions

Q. How can oxidative chlorination be optimized to improve sulfonyl chloride yield?

- Methodological Answer : Key variables include:

- Reagent stoichiometry : Excess chlorinating agents (e.g., Cl₂ or SOCl₂) drive complete conversion.

- Temperature control : Gradual heating (e.g., 50–80°C) minimizes side reactions like over-oxidation .

- Catalyst use : Lewis acids (e.g., FeCl₃) may enhance reaction efficiency. Post-reaction quenching with ice-water and extraction with ethyl acetate improves purity .

Q. What strategies mitigate side reactions during sulfonamide derivative synthesis?

- Methodological Answer : Common side reactions include sulfonate ester formation or incomplete amine coupling. Strategies:

- Activation of sulfonyl chloride : Use bases like pyridine to scavenge HCl, promoting nucleophilic attack by amines .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates sulfonamides from unreacted starting materials .

- Kinetic control : Lower reaction temperatures (0–25°C) reduce hydrolysis of the sulfonyl chloride intermediate .

Q. How can contradictory biological activity data in derivative screening be resolved?

- Methodological Answer : Variability in antitumor activity across cell lines (e.g., 60-cell-line panels) may arise from:

- Cellular permeability differences : LogP adjustments (e.g., introducing hydrophilic groups) enhance bioavailability .

- Target specificity : Structure-activity relationship (SAR) studies using crystallography or docking simulations identify critical binding motifs .

- Dose-response validation : Replicate assays with tighter concentration ranges (e.g., 0.1–100 µM) clarify potency thresholds .

Q. What role do sulfonyl chlorides play in polymerization reactions?

- Methodological Answer : Sulfonyl chlorides act as initiators or chain-transfer agents in ring-opening metathesis polymerization (ROMP). For example, 4-(bicyclo[2.2.1]hept-5-en-2-yl)benzene-1-sulfonyl chloride reacts with norbornene derivatives under Grubbs catalyst to form proton exchange membranes (PEMs). Reaction optimization involves:

- Monomer-to-initiator ratio : Adjusting stoichiometry controls polymer molecular weight .

- Solvent selection : Dichloromethane or toluene balances solubility and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.